CID 137796013

Description

Contextual Significance of Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013) in Metabolism

The metabolic importance of CDP-ribitol is highlighted by its central role in the synthesis of teichoic acids and the modification of glycoproteins. In many Gram-positive bacteria, such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus, CDP-ribitol is an essential precursor for the synthesis of wall teichoic acid (WTA) and lipoteichoic acid (LTA). wikipedia.orgasm.orgmicrobiologyresearch.org Teichoic acids are anionic polymers of glycerol (B35011) phosphate (B84403) or ribitol phosphate that are major components of the cell wall and are crucial for various physiological functions, including ion homeostasis and cell wall integrity. asm.org The synthesis of CDP-ribitol in these bacteria is catalyzed by a series of enzymes, including TarI and TarJ, which are responsible for producing CDP-ribitol from ribitol-5-phosphate and cytidine triphosphate (CTP). asm.orgpdbj.org The essentiality of these genes for bacterial growth underscores the critical nature of CDP-ribitol in these organisms. asm.org

In humans, CDP-ribitol has been identified as a key molecule in the glycosylation of α-dystroglycan (α-DG), a protein vital for muscle and brain development. researchgate.netoup.com The enzyme isoprenoid synthase domain-containing protein (ISPD), also known as cytidine diphosphate-L-ribitol pyrophosphorylase A (CRPPA), synthesizes CDP-ribitol. researchgate.netoup.com This CDP-ribitol is then utilized by other enzymes, namely fukutin (FKTN) and fukutin-related protein (FKRP), to transfer ribitol phosphate onto α-dystroglycan. researchgate.netelifesciences.org This modification is crucial for the proper function of α-dystroglycan. researchgate.net Defects in the synthesis of CDP-ribitol due to mutations in the ISPD gene lead to a group of muscular dystrophies known as dystroglycanopathies. researchgate.netoup.com

The following interactive data table summarizes the key enzymes involved in the synthesis and utilization of CDP-ribitol in different organisms.

| Organism | Enzyme(s) | Function | Reference |

| Streptococcus pneumoniae | TarI (spr1149), TarJ (spr1148) | Synthesis of CDP-ribitol for teichoic acid precursors. asm.orgpdbj.org | asm.orgpdbj.org |

| Bacillus subtilis | TarI/TarJ homologues | Synthesis of CDP-ribitol for ribitol-containing teichoic acid. asm.org | asm.org |

| Staphylococcus aureus | TarI/TarJ, TarI'/TarJ' | Synthesis of CDP-ribitol. asm.org | asm.org |

| Humans | ISPD (CRPPA) | Synthesis of CDP-ribitol. researchgate.netoup.com | researchgate.netoup.com |

| Humans | FKTN, FKRP | Transfer of ribitol phosphate from CDP-ribitol to α-dystroglycan. researchgate.netelifesciences.org | researchgate.netelifesciences.org |

Scope and Objectives of Academic Research on Cytidine Diphosphate Ribitol (this compound)

Academic research on CDP-ribitol has been multifaceted, reflecting its diverse biological roles. A significant area of investigation has been its biosynthesis and function in bacteria. Studies have focused on elucidating the enzymatic pathways for its synthesis, such as the reactions catalyzed by TarI and TarJ in S. pneumoniae. asm.orgpdbj.org The crystal structure of TarI has been determined, providing insights into its substrate specificity. asm.org This line of research is driven by the potential of targeting the teichoic acid biosynthesis pathway for the development of new antibiotics, as these components are absent in humans.

In the context of human health, research has been intensely focused on the role of CDP-ribitol in the pathogenesis of certain muscular dystrophies. The discovery of ISPD as the enzyme responsible for CDP-ribitol synthesis in humans has been a major breakthrough. researchgate.net A primary objective of this research is to understand how mutations in ISPD and other related genes disrupt the glycosylation of α-dystroglycan, leading to muscle disease. researchgate.netoup.com Consequently, a significant portion of research is dedicated to developing diagnostic tools and therapeutic strategies. For instance, liquid chromatography-mass spectrometry (LC-MS) methods have been optimized to detect and quantify CDP-ribitol in patient cells and tissues, which can aid in the diagnosis and monitoring of dystroglycanopathies. oup.comoup.comnih.gov

Furthermore, researchers are exploring therapeutic interventions for these conditions. Studies have shown that supplementation with ribitol or ribose can increase intracellular levels of CDP-ribitol and restore the functional glycosylation of α-dystroglycan in cellular and animal models of some dystroglycanopathies. oup.comelifesciences.org The development of prodrugs of CDP-ribitol that can cross cell membranes is another promising therapeutic avenue being investigated. glycoforum.gr.jp

The table below outlines key research findings related to CDP-ribitol.

| Research Area | Key Findings | Reference(s) |

| Bacterial Metabolism | Identification and characterization of enzymes (TarI, TarJ) for CDP-ribitol synthesis in bacteria. | asm.orgpdbj.org |

| Elucidation of the essential role of CDP-ribitol in teichoic acid biosynthesis. | wikipedia.orgasm.orgmicrobiologyresearch.org | |

| Human Metabolism and Disease | Identification of ISPD/CRPPA as the enzyme for CDP-ribitol synthesis in humans. | researchgate.netoup.com |

| Link established between defective CDP-ribitol synthesis and muscular dystrophies (dystroglycanopathies). | researchgate.netoup.com | |

| Development of LC-MS methods for CDP-ribitol quantification for diagnostic purposes. | oup.comoup.comnih.gov | |

| Therapeutic Research | Ribitol and ribose supplementation can restore CDP-ribitol levels and α-dystroglycan glycosylation in some models. | oup.comelifesciences.org |

| Development of CDP-ribitol prodrugs to ameliorate muscular dystrophy symptoms in mouse models. | glycoforum.gr.jp |

Structure

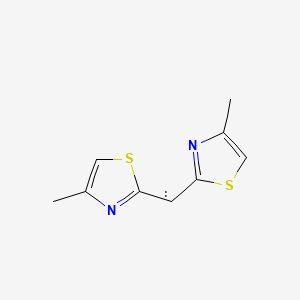

2D Structure

Properties

Molecular Formula |

C9H8N2S2 |

|---|---|

Molecular Weight |

208.3 g/mol |

InChI |

InChI=1S/C9H8N2S2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h4-5H,1-2H3 |

InChI Key |

IUKBTTBNEHLLHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)[C]C2=NC(=CS2)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Cytidine Diphosphate Ribitol Cid 137796013

De Novo Synthesis of Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013)

The primary pathway for the creation of CDP-ribitol within mammalian cells is through a de novo synthesis route. This process involves the enzymatic conversion of precursor molecules into the final CDP-ribitol product.

Role of Isoprenoid Synthase Domain-Containing Protein (ISPD) in Cytidine Diphosphate Ribitol (this compound) Production

The key enzyme responsible for the synthesis of CDP-ribitol is the Isoprenoid Synthase Domain-Containing Protein (ISPD), which functions as a CDP-ribitol pyrophosphorylase. researchgate.netuniprot.org ISPD catalyzes the reaction between Cytidine Triphosphate (CTP) and D-ribitol-5-phosphate to produce CDP-ribitol and pyrophosphate. researchgate.netontosight.ai This enzymatic activity is crucial for maintaining the necessary pool of CDP-ribitol for subsequent glycosylation reactions. researchgate.net

Mutations in the ISPD gene can lead to a group of genetic disorders known as dystroglycanopathies, characterized by abnormal glycosylation of α-dystroglycan. nih.govnih.gov Studies have shown that reduced levels of functional ISPD result in decreased production of CDP-ribitol, which in turn impairs the proper glycosylation of α-dystroglycan. researchgate.netresearchgate.net

Substrate Utilization and Reaction Mechanisms in Cytidine Diphosphate Ribitol (this compound) Biosynthesis

The biosynthesis of CDP-ribitol is dependent on the availability of its specific substrates and the precise catalytic mechanism of the enzymes involved.

The synthesis of CDP-ribitol by ISPD requires two primary substrates: CTP and D-ribitol-5-phosphate. researchgate.netontosight.ai While CTP is a common nucleotide triphosphate in cells, the origin of D-ribitol-5-phosphate in mammals is less direct. It is thought to be synthesized from precursors in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net In some bacteria, the synthesis of D-ribitol-5-phosphate is carried out by a reductase that converts D-ribulose-5-phosphate. asm.orgpdbj.org In mammals, evidence suggests that a similar reduction of D-ribose or its derivatives is a necessary step. researchgate.net

The reaction catalyzed by ISPD is a pyrophosphorylase reaction. researchgate.net In this type of reaction, a nucleotidyl group (in this case, cytidylyl) is transferred from a nucleotide triphosphate (CTP) to a phosphorylated substrate (D-ribitol-5-phosphate), with the release of inorganic pyrophosphate. ontosight.ai

Research on the bacterial homolog of ISPD, TarI, has provided insights into the enzyme's substrate specificity. asm.org While D-ribitol-5-phosphate is the preferred substrate, other pentose phosphates can be utilized, albeit with much lower efficiency. researchgate.net The enzyme exhibits a high degree of specificity for CTP as the nucleotide donor. researchgate.net

The kinetic properties of ISPD have also been investigated. Studies have shown that the enzyme exhibits negative cooperativity with respect to its substrate D-ribitol-5-P, which may serve as a regulatory mechanism to prevent excessive production of CDP-ribitol. researchgate.net

Molecular and Cellular Functions of Cytidine Diphosphate Ribitol Cid 137796013

Involvement in Protein Glycosylation Pathways

CDP-ribitol is a key player in the post-translational modification of α-dystroglycan (α-DG), a protein crucial for connecting the cytoskeleton of muscle fibers to the extracellular matrix. uwtsd.ac.uknih.gov This modification, known as O-mannosylation, involves the attachment of a specific glycan structure to α-DG, which is essential for its ability to bind to extracellular matrix proteins like laminin (B1169045). nih.gov

The biosynthesis of the functional glycan on α-dystroglycan involves the sequential action of several enzymes. nih.gov Following the initial steps of O-mannosylation, two enzymes, Fukutin (FKTN) and Fukutin-Related Protein (FKRP), utilize CDP-ribitol as a donor substrate to transfer ribitol-5-phosphate groups onto the growing glycan chain. nih.govglycoforum.gr.jp

FKTN acts first, transferring a ribitol-5-phosphate from CDP-ribitol to a galactose-N-acetylglucosamine disaccharide attached to a mannose core on α-dystroglycan. nih.govmdpi.com Subsequently, FKRP transfers a second ribitol-5-phosphate from another molecule of CDP-ribitol to the first ribitol-5-phosphate, creating a tandem ribitol-phosphate structure. nih.govmdpi.com This tandem ribitol-phosphate unit serves as a scaffold for the subsequent addition of other sugar molecules, ultimately forming the mature, functional glycan capable of binding to laminin. uwtsd.ac.uk

Table 1: Key Enzymes in the Ribitol-Phosphate Transfer Pathway

| Enzyme | Function | Substrate | Product on α-Dystroglycan |

| ISPD/CRPPA | Synthesizes CDP-ribitol | CTP, Ribitol-5-phosphate | Not applicable |

| Fukutin (FKTN) | Transfers the first ribitol-5-phosphate | CDP-ribitol | Ribitol-5-phosphate linked to the core glycan |

| Fukutin-Related Protein (FKRP) | Transfers the second ribitol-5-phosphate | CDP-ribitol | Tandem ribitol-5-phosphate structure |

The availability of CDP-ribitol is absolutely essential for the incorporation of ribitol (B610474) into glycoproteins like α-dystroglycan. uwtsd.ac.uknih.gov Without a sufficient supply of this nucleotide sugar, FKTN and FKRP cannot perform their enzymatic functions, leading to a truncated and non-functional glycan structure on α-dystroglycan. nih.govuniprot.org This underscores the critical role of CDP-ribitol in ensuring the proper glycosylation and, consequently, the biological function of α-dystroglycan. uwtsd.ac.uknih.gov Studies have shown that both ISPD and FKTN are indispensable for the incorporation of ribitol into α-dystroglycan. nih.govuniprot.org

Role in Disease Pathogenesis

The critical role of CDP-ribitol in protein glycosylation means that defects in its metabolism are directly linked to a group of genetic disorders known as dystroglycanopathies. nih.govresearchgate.net

Dystroglycanopathies are a heterogeneous group of congenital muscular dystrophies characterized by abnormal glycosylation of α-dystroglycan. nih.govscielo.br These disorders present with a wide spectrum of clinical severity, ranging from mild limb-girdle muscular dystrophy to severe congenital muscular dystrophy with associated brain and eye abnormalities, such as Walker-Warburg syndrome. elifesciences.orgsemanticscholar.org

Mutations in the genes encoding for ISPD, FKTN, and FKRP are major causes of dystroglycanopathies. nih.govresearchgate.netsemanticscholar.org Mutations in the ISPD gene lead to a deficiency in CDP-ribitol synthesis, resulting in insufficient substrate for FKTN and FKRP. researchgate.netnih.gov Similarly, mutations in FKTN and FKRP impair the ability of these enzymes to transfer ribitol-5-phosphate, even if CDP-ribitol is available. elifesciences.orgsemanticscholar.org In all these cases, the outcome is hypoglycosylation of α-dystroglycan, leading to a loss of its function and the subsequent muscle and brain pathologies. researchgate.netsemanticscholar.org

Research using various disease models has provided significant insights into the consequences of impaired CDP-ribitol metabolism.

Cellular Models: Studies on fibroblasts from patients with mutations in the ISPD gene show reduced levels of CDP-ribitol and consequently, decreased glycosylation of α-dystroglycan. nih.govuniprot.orgresearchgate.net Supplementation of these cells with ribitol or CDP-ribitol has been shown to partially restore α-dystroglycan glycosylation, highlighting the direct link between CDP-ribitol availability and proper protein modification. uwtsd.ac.ukscielo.brmdpi.com

Animal Models: Mouse models with mutations in the Fkrp gene exhibit muscular dystrophy phenotypes. nih.gov Oral administration of ribitol to these mice was found to increase the levels of CDP-ribitol in muscle tissues, leading to a partial restoration of functionally glycosylated α-dystroglycan and an improvement in muscle function. nih.gov Similarly, in mouse models with ISPD deficiency, therapeutic strategies aimed at increasing CDP-ribitol levels, either through gene therapy or the administration of CDP-ribitol prodrugs, have shown promise in ameliorating the muscular dystrophy phenotype. nih.govresearchgate.net

Table 2: Research Findings in Disease Models of Impaired CDP-Ribitol Metabolism

| Model System | Gene Defect | Key Findings | Reference |

| Patient-derived Fibroblasts | ISPD | Reduced CDP-ribitol levels; Decreased α-dystroglycan glycosylation. | nih.govuniprot.orgresearchgate.net |

| FKRP Mutant Mice | Fkrp | Oral ribitol increases CDP-ribitol levels, partially restores functional α-dystroglycan, and improves muscle function. | nih.gov |

| ISPD-deficient Mice | Ispd | CDP-ribitol prodrug treatment ameliorates muscular dystrophy pathology. | nih.govresearchgate.net |

| ISPD and FKRP Mutant Mice | Ispd and Fkrp | Overexpression of ISPD in combination with ribitol supplementation synergistically increases CDP-ribitol levels and functional α-dystroglycan. | semanticscholar.orgnih.gov |

Advanced Analytical Methodologies for Cytidine Diphosphate Ribitol Cid 137796013 Research

Sample Preparation and Extraction Techniques for Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013)

The accurate analysis of Cytidine Diphosphate Ribitol from biological matrices necessitates robust and efficient sample preparation and extraction techniques. The choice of method is critical to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases. For highly polar molecules like CDP-Ribitol, a common approach involves a biphasic system of chloroform (B151607), methanol (B129727), and water. This method, while not extensively documented specifically for CDP-Ribitol, has been successfully applied to the extraction of other nucleotide sugars, such as UDP-sugars from plant material. nih.gov

In a typical application for analogous compounds, the biological sample is homogenized in a chloroform-methanol-water mixture. After centrifugation, the polar nucleotide sugars, including by extension CDP-Ribitol, partition into the upper aqueous phase, effectively separating them from lipids and other nonpolar cellular components that remain in the lower chloroform phase. nih.govnih.gov

Table 1: Representative Liquid-Liquid Extraction Parameters for Nucleotide Sugars

| Parameter | Value/Condition |

|---|---|

| Solvent System | Chloroform:Methanol:Water |

| Typical Ratio | 1:2:0.8 (v/v/v) |

| Phase of Interest | Upper Aqueous Phase |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a "green" separation technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Due to its non-polar nature, supercritical CO2 is not ideal for extracting highly polar compounds like CDP-Ribitol. nih.gov However, the polarity of the supercritical fluid can be modified by the addition of a polar co-solvent, such as methanol or ethanol, to enhance the extraction efficiency of polar analytes. nih.govunirioja.esmdpi.com

While there is a lack of specific research applying SFE to Cytidine Diphosphate Ribitol, the principles of SFE for polar compounds suggest its potential applicability. The extraction efficiency would be highly dependent on the optimization of parameters such as pressure, temperature, and the nature and percentage of the co-solvent. unirioja.es In-situ chemical derivatization to reduce the polarity of the analyte prior to or during SFE is another strategy that has been employed for other polar molecules. davidcwhite.org

Table 2: General Supercritical Fluid Extraction Parameters for Polar Compounds

| Parameter | General Condition |

|---|---|

| Supercritical Fluid | Carbon Dioxide (CO2) |

| Co-solvent | Methanol, Ethanol, or Water |

| Pressure | 100-400 bar |

Solid Phase Extraction (SPE)

Solid-phase extraction is a widely used and highly effective method for the purification and concentration of nucleotide sugars, including CDP-Ribitol, from complex biological samples. nih.govnih.gov This technique relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

For nucleotide sugars, graphitized carbon-based SPE cartridges are particularly effective. nih.govacs.org The porous graphitic carbon stationary phase retains the nucleotide sugars, while salts and other highly polar impurities are washed away. The bound nucleotide sugars are then eluted with a suitable solvent mixture, often containing an ion-pairing reagent to facilitate desorption. nih.gov Anion-exchange SPE is another common approach, where the negatively charged phosphate (B84403) groups of CDP-Ribitol bind to the positively charged stationary phase. nih.gov

Table 3: Typical Solid Phase Extraction Protocol for Nucleotide Sugars

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Conditioning | 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid | To activate the stationary phase |

| Equilibration | Ultrapure water | To prepare the column for sample loading |

| Sample Loading | Sample in 10 mM ammonium (B1175870) bicarbonate | To bind the analyte to the stationary phase |

| Washing | 25% acetonitrile, water, 10 mM TEAA buffer | To remove impurities |

Chromatographic and Electrophoretic Separation of Cytidine Diphosphate Ribitol (this compound)

Following sample preparation and extraction, chromatographic techniques are employed to separate CDP-Ribitol from other structurally similar compounds prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the predominant analytical technique for the analysis of Cytidine Diphosphate Ribitol and other nucleotide sugars. nih.govresearchgate.net The inherent polarity and non-volatile nature of CDP-Ribitol make it ideally suited for LC-based separations.

Several HPLC modes can be utilized, including reversed-phase ion-pairing chromatography and porous graphitic carbon (PGC) chromatography. acs.orgresearchgate.net In reversed-phase ion-pairing HPLC, a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, allowing for its retention on a nonpolar stationary phase. PGC chromatography, as mentioned in the SPE section, separates nucleotide sugars based on their structural characteristics and has been shown to be effective in resolving a wide range of these compounds. acs.org

Table 4: Exemplary HPLC-MS Conditions for Cytidine Diphosphate Ribitol Analysis

| Parameter | Condition |

|---|---|

| Column | Porous Graphitic Carbon (PGC) |

| Mobile Phase A | 0.3% Formic acid with ammonia (B1221849) (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A multi-step gradient of increasing Mobile Phase B |

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. However, due to the high polarity, low volatility, and thermal lability of nucleotide sugars like Cytidine Diphosphate Ribitol, GC is generally not a suitable method for their direct analysis. The analysis of sugar phosphates and sugar nucleotides by GC has been explored in older literature, but it requires derivatization to increase volatility and thermal stability. jhu.edu This adds complexity to the sample preparation process and may introduce variability. Modern analytical workflows for nucleotide sugars have largely favored HPLC-MS techniques due to their direct applicability and high sensitivity and specificity without the need for derivatization. Therefore, there is a notable absence of current research utilizing GC for the analysis of intact Cytidine Diphosphate Ribitol.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a planar chromatographic technique that serves as a straightforward and cost-effective method for the separation and qualitative analysis of biomolecules, including nucleotide sugars like CDP-ribitol. wikipedia.org While not as sensitive or quantitative as other methods, TLC can be a valuable tool for initial screening, monitoring chemical reactions, or analyzing the purity of CDP-ribitol preparations.

The principle of TLC involves a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action. wikipedia.org For the analysis of charged molecules like CDP-ribitol, which contains a diphosphate group, specific solvent systems are required to achieve effective separation from other cellular components or reaction byproducts. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

While specific TLC protocols for CDP-ribitol are not extensively detailed in recent literature, methods developed for the separation of other sugar phosphates and nucleotides can be adapted. nih.gov The choice of the mobile phase is critical and often consists of a mixture of organic solvents and aqueous buffers to modulate the polarity and achieve separation. Visualization of the separated spots on the TLC plate can be accomplished by various methods, including UV light if the compound has a UV-absorbing chromophore (like the cytosine base in CDP-ribitol), or by staining with reagents that react with the phosphate or ribitol moieties. wikipedia.org Although primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to that of known standards. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation technique well-suited for the analysis of charged molecules such as nucleotides and nucleotide sugars, including CDP-ribitol. nih.gov This method provides high resolution, requires minimal sample volume, and can be faster than traditional chromatographic techniques. mdpi.com

In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution, known as the background electrolyte (BGE). When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility, which is determined by their charge-to-size ratio. nih.gov Due to its anionic nature conferred by the diphosphate group, CDP-ribitol will migrate towards the anode. The high separation efficiency of CE allows for the resolution of structurally similar compounds, which is advantageous in complex biological matrices. nih.gov

For the analysis of a mixture of nucleotides and nucleotide sugars, a robust and reproducible CE system can be developed. nih.gov Key parameters to optimize include the composition and pH of the BGE, the applied voltage, and the capillary temperature. Dynamic coating of the capillary can be employed to ensure high reproducibility of migration times, which is essential for the reliable identification of compounds in complex mixtures like cell extracts. nih.gov Detection in CE is most commonly performed by UV absorbance, leveraging the chromophoric properties of the nucleobase in CDP-ribitol. nih.gov The high efficiency of CE makes it a superior method to HPLC for the analysis of complex nucleotide mixtures in some applications. nih.gov

Spectrometric and Immunochemical Detection of Cytidine Diphosphate Ribitol (this compound) and Related Metabolites

Mass Spectrometry (MS) Coupling with Chromatography (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and specific quantification of CDP-ribitol in biological samples. This powerful technique combines the separation capabilities of LC with the high selectivity and sensitivity of MS detection.

An optimized LC-MS/MS method has been successfully developed and applied for the analysis of CDP-ribitol in various human and mouse tissues, including fibroblasts and skeletal muscle biopsies. This method allows for the reliable detection and quantification of CDP-ribitol, which can serve as a diagnostic marker for certain muscular dystrophies. The analytical approach typically involves a chromatographic separation followed by detection using tandem mass spectrometry (MS/MS).

The chromatographic separation is often achieved using a column that retains polar and anionic compounds. The mobile phase composition and gradient are optimized to achieve separation of CDP-ribitol from other cellular metabolites. Following chromatographic separation, the analyte is ionized, and the mass spectrometer detects specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). This provides a high degree of specificity and reduces background interference.

Below is a table summarizing typical parameters for an LC-MS/MS method for CDP-ribitol analysis:

| Parameter | Value/Description |

| Chromatography | |

| Column | Hypercarb (porous graphitic carbon) |

| Mobile Phase A | 10 mM ammonium bicarbonate |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of CDP-ribitol |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 476.1 |

| Product Ion (m/z) | 322.1 (cytidine monophosphate) |

| Dwell Time | Optimized for signal intensity |

This sensitive detection method allows for the fast diagnosis of patients and can be used to monitor the effects of potential therapies.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection and quantification of a specific analyte in a sample. nih.gov The high specificity of ELISA is derived from the use of antibodies that bind to the target molecule. While ELISA is a powerful tool for many biomolecules, the development of a specific ELISA for a small molecule like CDP-ribitol presents challenges.

The principle of a competitive ELISA, which would be the most suitable format for a small molecule like CDP-ribitol, involves competition between the unlabeled CDP-ribitol in the sample and a labeled CDP-ribitol conjugate for a limited number of binding sites on a specific antibody coated onto a microplate well. toxicology.abbott The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of CDP-ribitol in the sample. The signal is generated by an enzyme linked to the conjugate, which catalyzes a colorimetric or fluorometric reaction. nih.gov

A major prerequisite for the development of a CDP-ribitol ELISA is the production of a highly specific monoclonal or polyclonal antibody that can recognize the unique structural features of CDP-ribitol. This would involve synthesizing a CDP-ribitol-protein conjugate to be used as an immunogen to elicit an immune response in an animal model. To date, there is a lack of commercially available antibodies or widely reported ELISA kits specifically for CDP-ribitol. However, should such an antibody be developed, ELISA could offer a high-throughput and cost-effective method for the routine screening of a large number of samples.

Development and Validation of Quantitative Assays for Cytidine Diphosphate Ribitol (this compound)

The development and validation of a quantitative assay are critical to ensure the reliability and accuracy of the results, particularly for clinical diagnostic applications. For CDP-ribitol, the most rigorously validated quantitative assays are based on LC-MS/MS.

The validation of a quantitative LC-MS/MS method for CDP-ribitol involves a comprehensive assessment of several key performance characteristics to ensure the assay is fit for its intended purpose. These parameters are established through a series of experiments.

Key Validation Parameters for a Quantitative CDP-ribitol Assay:

Specificity and Selectivity: The ability of the assay to differentiate and quantify CDP-ribitol in the presence of other components in the sample matrix is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Linearity and Range: The assay should demonstrate a linear relationship between the instrument response and the known concentration of CDP-ribitol over a specified range. This is typically assessed by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. Both are evaluated at multiple concentration levels within the linear range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of CDP-ribitol that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Matrix Effects: The effect of the sample matrix on the ionization of CDP-ribitol is assessed to ensure that it does not lead to suppression or enhancement of the signal, which would affect the accuracy of the quantification.

Stability: The stability of CDP-ribitol in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure sample integrity.

A successfully validated quantitative assay for CDP-ribitol provides a reliable tool for researchers and clinicians to accurately measure its levels in biological samples, aiding in the understanding of disease mechanisms and the development of new therapeutic strategies.

In Vitro Experimental Models for Investigating Cytidine Diphosphate Ribitol Cid 137796013

Cell Culture Systems for Metabolic and Functional Studies

Cell-based systems provide a controlled environment to study the synthesis of CDP-ribitol and its subsequent incorporation into α-DG. These models allow for genetic manipulation and metabolic labeling to trace the pathways and identify defects.

Human Embryonic Kidney (HEK293) cells are a cornerstone for studying CDP-ribitol metabolism due to their ease of culture and high efficiency for genetic modification. nih.govresearchgate.net Researchers utilize HEK293 cells to investigate the roles of key enzymes involved in dystroglycanopathies, such as Isoprenoid Synthase Domain-Containing Protein (ISPD), Fukutin (FKTN), and Fukutin-Related Protein (FKRP). nih.govnih.gov

Studies have demonstrated that knocking out the ISPD gene in HEK293 cells results in a complete loss of ribitol (B610474) incorporation into α-dystroglycan, confirming ISPD's essential role in producing CDP-ribitol. nih.gov This defect can be reversed by re-expressing the mouse equivalent, Ispd. nih.gov Similarly, knocking out FKTN in HEK293 cells also leads to a total absence of ribitol incorporation, which is rescued upon re-expression of the gene, indicating its critical function in transferring ribitol phosphate (B84403) to α-dystroglycan. nih.govresearchgate.net In contrast, knocking out FKRP in the same cell line did not eliminate ribitol incorporation, suggesting a different or sequential role in the glycosylation process. nih.govresearchgate.net These findings highlight the power of HEK293 cells in delineating the specific functions of enzymes in the CDP-ribitol pathway.

| Gene Knockout | Effect on Ribitol Incorporation in α-Dystroglycan | Reference |

|---|---|---|

| ISPD | Complete absence | nih.gov |

| FKTN | Complete loss | nih.govresearchgate.net |

| FKRP | Maintained | nih.govresearchgate.net |

Fibroblasts cultured from skin biopsies of patients with dystroglycanopathies offer a physiologically relevant model to study the consequences of specific genetic mutations. These cells carry the patient's exact mutations in genes like ISPD, FKTN, or FKRP, providing direct insight into the disease mechanism. nih.govresearchgate.net

Studies on fibroblasts from patients with ISPD mutations show reduced glycosylation of α-dystroglycan. nih.govresearchgate.net A key finding from these models is that the functional defect can sometimes be partially rescued by supplementing the culture medium with ribitol. nih.gov This supplementation was shown to restore laminin (B1169045) binding activity, which is typically absent in ISPD-mutant fibroblasts, suggesting that increasing the substrate for the partially active enzyme can enhance the production of CDP-ribitol. nih.gov Similarly, induced pluripotent stem cells (iPSCs) derived from patient fibroblasts and differentiated into myotubes or neural cells have been used to model the disease and test potential therapies. elifesciences.orgembopress.org For example, a WWS human iPSC-derived myogenic model with FKRP mutations recapitulated key pathological hallmarks and showed that ribitol and its precursor, ribose, could partially rescue functional glycosylation. elifesciences.orgnih.gov

| Cell Model | Mutated Gene | Key Research Finding | Reference |

|---|---|---|---|

| Patient Fibroblasts | ISPD | Reduced α-dystroglycan glycosylation; partially rescued by ribitol supplementation. | nih.govresearchgate.net |

| iPSC-derived Myotubes | FKRP | Recapitulated WWS pathology; functional glycosylation partially rescued by ribitol and ribose. | elifesciences.org |

| iPSC-derived Neural Cells | FKRP | Targeted gene correction of FKRP restored tissue-specific α-dystroglycan glycosylation. | embopress.org |

Recombinant Enzyme Characterization and Activity Assays

To precisely define the biochemical function of individual enzymes in the CDP-ribitol pathway, they are produced in a purified, recombinant form for in vitro activity assays. This approach allows for detailed kinetic studies and substrate specificity analysis, free from the complexities of the cellular environment.

Biochemical assays using recombinant enzymes have been pivotal in confirming the specific roles of ISPD, FKTN, and FKRP. nih.govresearchgate.net It has been definitively shown that ISPD is a CDP-ribitol pyrophosphorylase (or synthase) that catalyzes the formation of CDP-ribitol from cytidine (B196190) triphosphate (CTP) and D-ribitol-5-phosphate. researchgate.netresearchgate.net Activity assays, often measured by High-Performance Liquid Chromatography (HPLC), have characterized this reaction and its substrate specificity. researchgate.netresearchgate.net

Recombinant FKTN and FKRP have been identified as sequentially acting ribitol-5-phosphate transferases. glycoforum.gr.jpnih.gov They use the CDP-ribitol synthesized by ISPD as the donor substrate. nih.govglycoforum.gr.jp Enzyme assays have demonstrated that FKTN transfers the first ribitol-5-phosphate to the core M3 glycan on α-DG, while FKRP transfers the second, forming a tandem ribitol-phosphate structure. nih.gov These assays typically involve incubating the recombinant enzyme with CDP-ribitol and a specific glycopeptide acceptor substrate, followed by analysis of the product by HPLC or mass spectrometry. nih.govgoogle.com These studies confirm that mutations in these enzymes directly impair the synthesis of the full α-dystroglycan glycan required for its function. nih.gov

| Enzyme | Enzymatic Function | Substrates | Product/Action | Reference |

|---|---|---|---|---|

| ISPD | CDP-ribitol pyrophosphorylase/synthase | CTP and D-ribitol-5-phosphate | Synthesizes CDP-ribitol | researchgate.netresearchgate.netnih.gov |

| FKTN | Ribitol-5-phosphate transferase (first) | CDP-ribitol and phospho-core M3 glycan | Transfers the first ribitol-5-phosphate unit | glycoforum.gr.jpnih.govnih.gov |

| FKRP | Ribitol-5-phosphate transferase (second) | CDP-ribitol and Rbo5P-glycan | Transfers the second ribitol-5-phosphate unit | glycoforum.gr.jpnih.govnih.gov |

In Vivo Non Human Experimental Models in Cytidine Diphosphate Ribitol Cid 137796013 Research

Rodent Models for Dystroglycanopathy Studies

Rodent models have been pivotal in understanding the consequences of impaired CDP-ribitol metabolism and its link to dystroglycanopathies. These models often involve genetic modifications to replicate the mutations found in human patients.

Applications of Murine Models (e.g., Mice, Rats) in Studying Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013) Deficiencies

Murine models with mutations in genes such as Isoprenoid synthase domain-containing protein (ISPD), fukutin (FKTN), and fukutin-related protein (FKRP), which are all involved in the CDP-ribitol pathway, have been developed to study dystroglycanopathies. researchgate.netjensenlab.org These models exhibit a range of pathologies that mirror the human disease spectrum, from severe congenital muscular dystrophy to milder limb-girdle muscular dystrophy. biologists.comelifesciences.org

For instance, skeletal muscle-selective Ispd conditional knockout mice display a significant reduction in CDP-ribitol levels, leading to abnormal glycosylation of α-dystroglycan and severe muscular dystrophy. researchgate.net Similarly, mice with a missense mutation in Fkrp (FkrpP448L) serve as a model for a severe form of congenital muscular dystrophy and have been crucial in demonstrating the therapeutic potential of ribitol supplementation. elifesciences.orgnih.gov These animal models are essential for studying disease mechanisms and for the preclinical evaluation of therapeutic strategies. nih.govglycoforum.gr.jp

Assessment of Ribitol Supplementation in Non-Human Organismal Models

A promising therapeutic strategy for certain dystroglycanopathies is the supplementation with ribitol, a precursor in the CDP-ribitol synthesis pathway. encyclopedia.pubmdpi.com The rationale is that increasing the substrate for the deficient enzyme could enhance the production of CDP-ribitol and thereby improve the glycosylation of α-dystroglycan.

Research in the FkrpP448L mutant mouse model has shown that oral administration of ribitol can partially restore the functional glycosylation of α-dystroglycan in skeletal and cardiac muscles. nih.gov This intervention leads to a reduction in muscle pathology, decreased cardiac fibrosis, and improved skeletal and respiratory functions. nih.gov Studies have also shown that ribitol supplementation increases the levels of ribitol-5-phosphate and CDP-ribitol in these mice. nih.gov

Furthermore, combining ribitol supplementation with adeno-associated virus (AAV)-mediated overexpression of ISPD in the FKRP mutant mouse model has a synergistic effect, significantly increasing functionally glycosylated α-dystroglycan levels in cardiac and limb muscles. nih.gov These findings highlight the potential of ribitol therapy and the importance of non-human models in its evaluation.

Tissue-Specific Analysis of Cytidine Diphosphate Ribitol (this compound) Levels and Activity (e.g., in Muscle Tissue)

The development of sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), has enabled the quantification of CDP-ribitol in various tissues from both humans and mice. researchgate.netnih.govoup.com These analyses have confirmed that CDP-ribitol is present in all major tissues, including skeletal muscle. researchgate.netnih.govoup.com

In patients with myopathy related to mutations in the CRPPA (ISPD) gene, CDP-ribitol concentrations are significantly reduced in fibroblasts and skeletal muscle biopsies. researchgate.netnih.govoup.com This reduction serves as a diagnostic marker for the disease. nih.govoup.com

Studies using mouse models have further corroborated these findings. For example, in skeletal muscle-selective Ispd conditional knockout mice, a pathogenic reduction in CDP-ribitol levels is observed, directly linking the compound's deficiency to the disease phenotype in a specific tissue. researchgate.net The ability to measure CDP-ribitol levels in different tissues is crucial for understanding the tissue-specific effects of dystroglycanopathies and for monitoring the efficacy of therapeutic interventions like ribitol supplementation.

Interactive Table: Key Genes in CDP-Ribitol Pathway and their Function

| Gene | Encoded Protein | Function in CDP-Ribitol Pathway | Associated Disease Phenotype in Models |

| ISPD (or CRPPA) | Isoprenoid synthase domain-containing protein | Synthesizes CDP-ribitol from CTP and D-ribitol-5-phosphate. encyclopedia.pubresearchgate.net | Severe muscular dystrophy, abnormal α-dystroglycan glycosylation. researchgate.net |

| FKTN | Fukutin | Transfers the first ribitol-phosphate from CDP-ribitol to the glycan chain of α-dystroglycan. encyclopedia.pubresearchgate.net | Muscular dystrophy, brain and eye abnormalities (in severe models). glycoforum.gr.jp |

| FKRP | Fukutin-related protein | Transfers the second ribitol-phosphate from CDP-ribitol to the glycan chain of α-dystroglycan. encyclopedia.pubresearchgate.net | Congenital and limb-girdle muscular dystrophies. elifesciences.orgnih.gov |

Interactive Table: Findings from Ribitol Supplementation Studies in Murine Models

| Murine Model | Intervention | Key Findings |

| FkrpP448L Mutant Mouse | Oral administration of ribitol | Increased levels of ribitol-5-phosphate and CDP-ribitol; partial restoration of functionally glycosylated α-dystroglycan in skeletal and cardiac muscle; reduced muscle pathology and cardiac fibrosis; improved skeletal and respiratory function. nih.gov |

| FKRP Mutant Mouse | AAV-mediated overexpression of ISPD with and without ribitol supplementation | ISPD overexpression alone and in combination with ribitol improved the dystrophic phenotype; synergistic effect observed with the combined approach, increasing functionally glycosylated α-dystroglycan levels. nih.gov |

Computational and Systems Biology Approaches to Cytidine Diphosphate Ribitol Cid 137796013

Bioinformatic Analysis of Genes Encoding Enzymes Involved in Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013) Metabolism (e.g., ISPD, FKTN, FKRP)

Bioinformatic analysis of the genes encoding the key enzymes in CDP-ribitol metabolism—Isoprenoid synthase domain-containing protein (ISPD), Fukutin (FKTN), and Fukutin-related protein (FKRP)—has been instrumental in elucidating their roles in dystroglycanopathies. These analyses encompass gene sequencing to identify pathogenic mutations, predicting the functional impact of these mutations, and understanding the structural biology of the encoded proteins.

Mutations in ISPD, FKTN, and FKRP are known to cause a spectrum of dystroglycanopathies, ranging from severe Walker-Warburg syndrome to milder forms of limb-girdle muscular dystrophy. nih.govinstitut-myologie.org The identification of these mutations has been largely facilitated by sequencing technologies, including Sanger sequencing and whole-exome sequencing (WES). nih.govnih.gov Bioinformatic pipelines are crucial for filtering the vast amount of data generated by WES to pinpoint candidate pathogenic variants. This typically involves excluding common polymorphisms present in databases like dbSNP and the 1000 Genomes Project. nih.gov

Computational tools are then used to predict the functional consequences of identified missense variants. Software such as SIFT (Sorting Intolerant From Tolerant) and PolyPhen (Polymorphism Phenotyping) are commonly used to forecast the impact of an amino acid substitution on protein function, aiding in the prioritization of variants for further functional studies.

Furthermore, 3D structural modeling provides insights into how mutations may affect protein structure and function. For instance, the 3D structure of FKRP has been analyzed using models generated by AlphaFold, an artificial intelligence system that predicts protein structures from their amino acid sequences. nih.govmdpi.com Such models allow researchers to visualize the location of pathogenic variants, such as p.R143S and p.L276I in FKRP, and to hypothesize how these changes might disrupt protein folding, stability, or enzymatic activity. nih.govmdpi.com Structural analyses have revealed that FKRP is a type II transmembrane protein with an N-terminal cytoplasmic domain, a transmembrane domain, a stem region, and a C-terminal catalytic domain facing the Golgi lumen. nih.govfrontiersin.org In-silico and subsequent experimental studies have shown that many disease-causing mutations in FKRP lead to protein misfolding and retention in the endoplasmic reticulum. frontiersin.org

The table below summarizes the key genes involved in CDP-ribitol metabolism and the bioinformatic approaches used to study them.

| Gene | Encoded Protein | Function in CDP-Ribitol Pathway | Common Bioinformatic Analyses |

| ISPD | Isoprenoid synthase domain-containing protein (also known as CRPPA) | Synthesizes CDP-ribitol from CTP and ribitol-5-phosphate. nih.govnih.gov | Whole-exome sequencing, Sanger sequencing, variant filtering against population databases. nih.govnih.gov |

| FKTN | Fukutin | Transfers the first ribitol-5-phosphate from CDP-ribitol to the O-mannosyl glycan of α-dystroglycan. nih.govnih.gov | Gene sequencing to identify mutations, particularly founder mutations in specific populations. nih.gov |

| FKRP | Fukutin-related protein | Transfers the second ribitol-5-phosphate from CDP-ribitol to form the tandem ribitol-phosphate structure. nih.govnih.gov | 3D structural modeling (e.g., AlphaFold), in-silico prediction of mutation impact, analysis of protein domains. nih.govmdpi.comfrontiersin.org |

Predictive Modeling of Cytidine Diphosphate Ribitol (this compound) Pathway Perturbations

Predictive modeling of the CDP-ribitol pathway is an emerging area that holds promise for understanding disease mechanisms and identifying potential therapeutic strategies. These models aim to simulate the metabolic flux through the pathway and predict how genetic mutations or external interventions, such as substrate supplementation, might alter CDP-ribitol levels and subsequent α-dystroglycan glycosylation.

While comprehensive, validated predictive models of the entire CDP-ribitol pathway are still in development, the foundational methodologies for such models are well-established in systems biology. Approaches like Flux Balance Analysis (FBA) could be applied to model the synthesis and consumption of CDP-ribitol. tue.nlnih.gov FBA is a mathematical method used to predict metabolic flux distributions in a biological system based on the stoichiometry of its metabolic network. tue.nlnih.gov

A simplified FBA model of the CDP-ribitol pathway would include the enzymatic reactions catalyzed by ISPD, FKTN, and FKRP, along with the necessary inputs (e.g., CTP, ribitol-5-phosphate) and outputs (glycosylated α-dystroglycan). Such a model could be used to predict the effects of:

Enzyme deficiencies: Simulating the reduced activity of ISPD, FKTN, or FKRP due to genetic mutations to predict the resulting decrease in CDP-ribitol production or utilization.

Identifying metabolic bottlenecks: The model could highlight rate-limiting steps in the pathway, which could be potential targets for therapeutic intervention.

Recent metabolomics and transcriptomics studies on cells treated with ribitol have provided valuable data that can inform and constrain these predictive models. For example, such studies have shown that exogenous ribitol is metabolized to ribitol-5-phosphate and CDP-ribitol and can enhance glycolysis. nih.govresearchgate.net These findings can be integrated into larger metabolic models to understand the broader cellular response to perturbations in the CDP-ribitol pathway.

The table below outlines potential applications of predictive modeling for the CDP-ribitol pathway.

| Modeling Approach | Application to CDP-Ribitol Pathway | Predicted Outcomes |

| Flux Balance Analysis (FBA) | Simulate the metabolic flux from precursors to glycosylated α-dystroglycan. | Predict changes in CDP-ribitol levels and α-dystroglycan glycosylation in response to enzyme mutations or substrate supplementation. |

| Kinetic Modeling | Model the reaction rates of ISPD, FKTN, and FKRP, incorporating enzyme kinetics data. | Provide a more dynamic prediction of metabolite concentrations over time and the impact of mutations on reaction velocities. |

| Integrated 'Omics' Models | Combine genomic, transcriptomic, and metabolomic data to build a more comprehensive model of the pathway and its regulation. | Elucidate the complex interplay between gene expression, protein function, and metabolite levels in dystroglycanopathies. |

Future Directions and Emerging Avenues in Cytidine Diphosphate Ribitol Cid 137796013 Research

Unraveling Undiscovered Metabolic Fates of Cytidine (B196190) Diphosphate (B83284) Ribitol (B610474) (CID 137796013)

While the primary metabolic roles of CDP-Ribitol are well-established, its complete metabolic network and potential secondary functions remain largely uncharted territory. A significant gap in knowledge lies in the precise upstream biosynthetic pathway of its precursor, Ribitol-5-phosphate (Rbo5P), in mammals. oup.comnih.gov Although the pentose (B10789219) phosphate (B84403) pathway is implicated, the specific enzymes and regulatory mechanisms governing Rbo5P production are not fully elucidated. oup.comnih.gov Recent research has begun to identify endogenous reductase activities that contribute to Rbo5P generation, but a complete map is still needed. nih.gov

Furthermore, recent metabolomics studies have revealed that modulating CDP-Ribitol levels through precursor supplementation has wide-ranging effects on central carbon metabolism. nih.govnih.gov Supplementing cells with ribitol has been shown to enhance glycolysis and nucleotide biosynthesis while decreasing oxidative phosphorylation. nih.govciteab.complos.org This metabolic reprogramming suggests that the influence of CDP-Ribitol or its precursors extends far beyond its direct role in glycosylation and may involve crosstalk with fundamental cellular energy and biosynthetic pathways. nih.govresearchgate.net Future research is crucial to determine if CDP-Ribitol itself or its downstream products have signaling roles or are integrated into other metabolic pathways yet to be discovered. Understanding these undiscovered fates is paramount for a holistic view of its cellular function and for anticipating the broader consequences of therapeutic strategies that target this molecule.

Exploration of Modulatory Strategies for Cytidine Diphosphate Ribitol (this compound) Pathways

The direct link between deficient CDP-Ribitol utilization and severe human diseases has spurred the development of strategies to modulate its metabolic pathways. These approaches aim to either boost the production of CDP-Ribitol in deficiency states or to inhibit its synthesis in pathogenic bacteria. Key strategies currently under investigation include:

Gene Therapy: In the context of dystroglycanopathies caused by mutations in the ISPD gene (which synthesizes CDP-Ribitol), adeno-associated virus (AAV)-mediated gene replacement has shown promise in preclinical models. nih.govresearchgate.netnih.gov Delivering a functional copy of the ISPD gene to affected tissues, such as skeletal muscle, has been shown to restore CDP-Ribitol levels, correct the glycosylation of α-dystroglycan, and ameliorate disease pathology in mice. nih.govnih.gov

Prodrug Development: CDP-Ribitol is a highly charged molecule with poor cell membrane permeability, limiting its direct therapeutic application. nih.govnih.gov To overcome this, researchers have developed membrane-permeable prodrugs, such as tetraacetylated CDP-Ribitol. nih.govresearchgate.net These modified compounds can enter cells, where they are metabolized to release active CDP-Ribitol. nih.govresearchgate.net This strategy has successfully rescued glycosylation defects in patient-derived fibroblasts and improved muscular dystrophy symptoms in mouse models, providing a strong proof-of-concept for CDP-Ribitol supplementation therapy. nih.govresearchgate.net

Precursor Supplementation: As detailed in the following section, providing cells with precursors like ribitol or ribose is a major avenue of research to enhance the endogenous synthesis of CDP-Ribitol. nih.govnih.govnih.gov

Investigating the Efficacy of Ribitol Supplementation as a Research Hypothesis

A leading hypothesis in the field is that supplementation with ribitol, a precursor to CDP-Ribitol, can increase the intracellular concentration of the substrate Rbo5P. nih.govresearchgate.net This elevation is theorized to boost the residual activity of partially functional mutant enzymes (such as ISPD or FKRP) found in some patients with dystroglycanopathies, thereby increasing CDP-Ribitol synthesis and restoring functional glycosylation. nih.govnih.gov

Numerous studies have provided evidence supporting this hypothesis. Research has demonstrated that treating patient-derived fibroblasts or C2C12 myotubes with ribitol leads to a dose-dependent increase in intracellular CDP-Ribitol levels. researchgate.net In animal models of dystroglycanopathy, oral administration of ribitol or ribose has been shown to increase CDP-Ribitol levels in muscle tissue, partially restore α-dystroglycan glycosylation, and improve muscle function. nih.govresearchgate.net However, the efficacy of this approach appears to be mutation-dependent, highlighting the need for personalized therapeutic strategies. nih.gov Therefore, ribitol supplementation remains a highly active area of investigation, with ongoing research focused on understanding its precise metabolic impact and optimizing its potential therapeutic benefit. nih.gov

| Model System | Key Finding | Reference |

|---|---|---|

| ISPD-mutant patient fibroblasts | Ribitol supplementation significantly increased α-dystroglycan glycosylation in fibroblasts from some patients. | researchgate.net |

| Differentiated C2C12 myotubes | Treatment with ribitol resulted in a dose-dependent increase in intracellular CDP-Ribitol levels. | researchgate.net |

| FKRP-mutant mice | Oral ribitol administration increased levels of Rbo5P and CDP-Ribitol in skeletal and cardiac muscle, restoring functional α-dystroglycan and improving muscle function. | researchgate.net |

| Breast cancer cell lines (MCF7) | Exogenous ribitol is metabolized into Ribitol-5P and CDP-Ribitol, affecting broader metabolic pathways including glycolysis and nucleotide biosynthesis. | nih.gov |

| Human and mouse cells/tissues | A screen of monosaccharides showed that both ribose and ribitol could restore CDP-Ribitol concentrations. The effect was noted to be mutation-dependent. | nih.gov |

Development of Advanced Research Tools for Cytidine Diphosphate Ribitol (this compound) Studies

Progress in understanding CDP-Ribitol has been intrinsically linked to the development of sophisticated research tools designed to detect, quantify, and manipulate this molecule and its pathways. The low abundance of nucleotide sugars in cells necessitates highly sensitive and specific analytical methods.

A cornerstone of modern CDP-Ribitol research is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Optimized LC-MS/MS methods have been crucial for the sensitive detection and reliable quantification of CDP-Ribitol in complex biological samples, including various human and mouse tissues, fibroblasts, and blood cells. nih.govresearchgate.netresearchgate.netfrontiersin.org This analytical capability is essential for diagnosing patients with CDP-Ribitol-related disorders and for monitoring the biochemical response to therapeutic interventions like ribitol supplementation. nih.gov

In addition to analytical techniques, the development of cellular and animal models has been pivotal. Cell lines with engineered mutations, such as CRISPR-Cas9 knockouts in HAP1 cells or overexpression systems in HEK293 cells, provide controlled environments to study the compound's biosynthesis and function. nih.govscispace.com Furthermore, the creation of conditional knockout and knock-in mouse models that replicate human dystroglycanopathies has been instrumental in elucidating pathological mechanisms and testing the in vivo efficacy of novel therapies like gene therapy and prodrug administration. nih.govmdpi.com The combination of these advanced tools continues to drive the field forward, enabling deeper insights into the biology of CDP-Ribitol.

| Tool/Technique | Application/Purpose | Reference |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive detection and quantification of CDP-Ribitol and its precursors (Ribitol, Rbo5P) in cells and tissues for diagnostic and research purposes. | nih.govresearchgate.netresearchgate.net |

| CDP-Ribitol Prodrugs (e.g., Tetraacetylated CDP-Ribitol) | To bypass the low membrane permeability of CDP-Ribitol and deliver it into cells for therapeutic and research applications. | nih.govresearchgate.netnih.gov |

| Engineered Cell Lines (e.g., HEK293, HAP1, C2C12) | In vitro models for studying the biosynthesis of CDP-Ribitol, its role in glycosylation, and for testing modulatory strategies. | researchgate.netnih.govscispace.com |

| Genetically Engineered Mouse Models (e.g., cKO, Knock-in) | In vivo models to study the pathological consequences of CDP-Ribitol deficiency (dystroglycanopathies) and to evaluate the efficacy of treatments like gene therapy and prodrugs. | nih.govmdpi.com |

| Metabolomics and Transcriptomics | To obtain a global view of the metabolic and gene expression changes that occur in response to modulation of CDP-Ribitol pathways. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 137796013?

- Methodological Approach : Begin by defining the research problem (e.g., mechanism of action, structural properties) and apply frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope . For example:

- Feasibility: Assess resource availability (e.g., synthesis protocols, analytical tools).

- Novelty: Identify gaps in existing literature (e.g., unexplored biological targets).

- Use iterative feedback from supervisors or peers to ensure clarity and precision .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

- Methodological Approach :

- Use academic databases (e.g., PubMed, Reaxys) with Boolean search terms combining "this compound" with keywords like "synthesis," "kinetics," or "spectroscopic analysis" .

- Prioritize primary sources (peer-reviewed journals) over secondary summaries to avoid bias .

- Track citation networks to identify foundational studies and recent advancements .

Q. What are the key considerations for designing reproducible experiments involving this compound?

- Methodological Approach :

- Clearly document experimental variables (e.g., temperature, solvent purity) and control groups .

- Validate instrumentation (e.g., NMR calibration) and replicate trials to ensure statistical robustness .

- Follow guidelines for reporting methods (e.g., Beilstein Journal’s requirements for compound characterization) .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies on this compound’s properties?

- Methodological Approach :

- Conduct root-cause analysis by comparing methodologies (e.g., differences in synthesis routes or analytical conditions) .

- Perform replication studies under standardized protocols to isolate variables .

- Use meta-analysis to quantify variability across datasets, accounting for contextual factors (e.g., sample purity, measurement techniques) .

Q. What strategies optimize the validation of this compound’s analytical methods?

- Methodological Approach :

- Compare multiple techniques (e.g., HPLC vs. LC-MS) to assess sensitivity and specificity .

- Validate methods using ICH Q2(R1) guidelines, including parameters like linearity, precision, and detection limits .

- Cross-validate results with independent labs or open-access datasets to minimize institutional bias .

Q. How can interdisciplinary teams resolve challenges in studying this compound’s multifunctional applications?

- Methodological Approach :

- Develop unified protocols for data sharing (e.g., standardized file formats for spectral data) .

- Leverage collaborative frameworks (e.g., shared electronic lab notebooks) to synchronize workflows across chemistry, biology, and computational modeling teams .

- Conduct regular cross-disciplinary reviews to align hypotheses and address terminology gaps .

Methodological Frameworks and Tools

Q. What computational tools are suitable for predicting this compound’s reactivity or binding affinities?

- Methodological Approach :

- Use density functional theory (DFT) for quantum mechanical modeling of molecular interactions .

- Apply molecular docking software (e.g., AutoDock Vina) to simulate ligand-target binding, validated against experimental IC₅₀ data .

Q. How should researchers ethically manage data transparency and reproducibility in this compound studies?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.